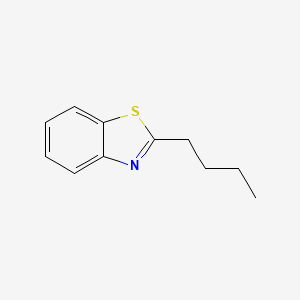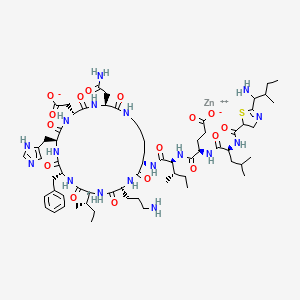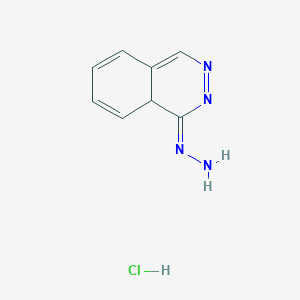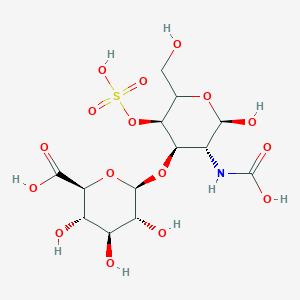
(5)-2-(Carboxyamino)-2-deoxy-3-O--D-glucopyranuronosyl-4-O-sulf o--L-arabino-hexopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5)-2-(Carboxyamino)-2-deoxy-3-O–D-glucopyranuronosyl-4-O-sulfo–L-arabino-hexopyranose is a complex carbohydrate derivative. This compound is characterized by its unique structure, which includes a carboxyamino group, a deoxy sugar, and a sulfo group. Such compounds are often studied for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5)-2-(Carboxyamino)-2-deoxy-3-O–D-glucopyranuronosyl-4-O-sulfo–L-arabino-hexopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of sulfo and carboxyamino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the synthesis process.
化学反应分析
Types of Reactions
(5)-2-(Carboxyamino)-2-deoxy-3-O–D-glucopyranuronosyl-4-O-sulfo–L-arabino-hexopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5)-2-(Carboxyamino)-2-deoxy-3-O–D-glucopyranuronosyl-4-O-sulfo–L-arabino-hexopyranose involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Heparin: A well-known anticoagulant with a similar sulfo group.
Chondroitin sulfate: A structural component of cartilage with similar glycosaminoglycan structure.
Hyaluronic acid: A compound with similar carbohydrate backbone used in medical and cosmetic applications.
Uniqueness
(5)-2-(Carboxyamino)-2-deoxy-3-O–D-glucopyranuronosyl-4-O-sulfo–L-arabino-hexopyranose is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R)-3-(carboxyamino)-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO16S/c15-1-2-7(30-31(24,25)26)8(3(11(21)27-2)14-13(22)23)28-12-6(18)4(16)5(17)9(29-12)10(19)20/h2-9,11-12,14-18,21H,1H2,(H,19,20)(H,22,23)(H,24,25,26)/t2?,3-,4+,5+,6-,7+,8-,9+,11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZISYZJNFXEQQ-YLBYYDEWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OS(=O)(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OS(=O)(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
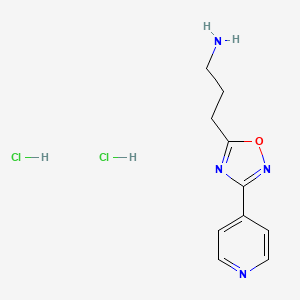
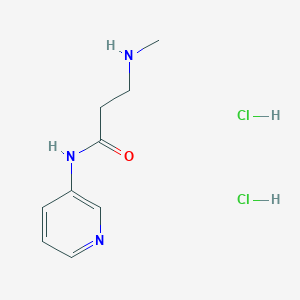

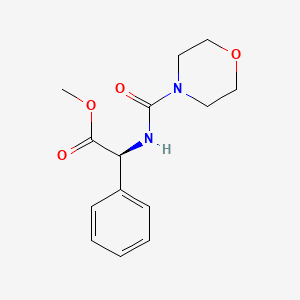
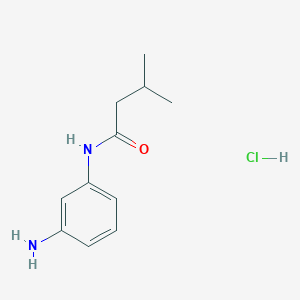
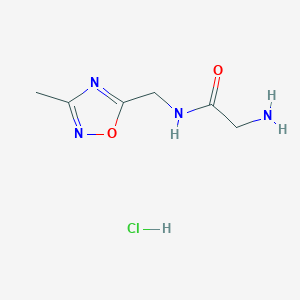

![methyl 2-fluoro-5-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoate](/img/structure/B7943448.png)
![(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetate](/img/structure/B7943454.png)
![1-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)cyclohexanecarboxylic acid](/img/structure/B7943466.png)
![6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol](/img/structure/B7943473.png)
